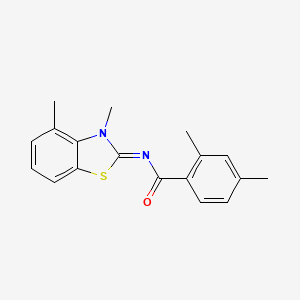

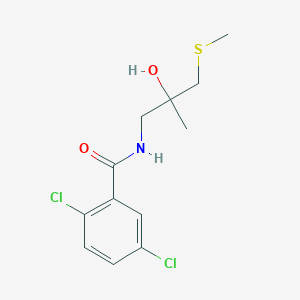

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions. For instance, a related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . This method could potentially be adapted for the synthesis of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which can be further modified to achieve desired properties. The structure of these compounds is typically confirmed using techniques such as NMR, IR, and mass spectroscopy . The presence of substituents on the benzothiazole ring can influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, N,N-dimethylbenzamide diethylmercaptole, a related compound, reacts with active methylene compounds, amines, and hydrazines to form α-dimethylaminobenzylidene derivatives . These reactions are indicative of the reactivity of the carbonyl group in benzamide derivatives, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants, can be determined using spectroscopic methods. For instance, the pKa values of some N-(benzothiazole-2-yl)acetamide derivatives were found to vary between 5.91 and 8.34 for the first protonation at the imidazole ring and between 3.02 and 4.72 for the second protonation at the benzothiazole ring . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drugs.

Scientific Research Applications

Scientific Research Applications of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide

Antiproliferative Activity in Cancer Research N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide derivatives have been studied for their antiproliferative activity, particularly in human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. These compounds, including 1k, exhibit significant inhibitory effects on cell growth and induce apoptosis, especially in MCF-7 cancer cell lines (Corbo et al., 2016).

Antioxidant and Antibacterial Activities Derivatives of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide have shown potential antioxidant and antibacterial properties. These compounds are synthesized starting from commercially available saccharine and have been subjected to preliminary evaluations for their biological activities (Ahmad et al., 2010).

Formation of Heterocyclic Compounds The compound plays a role in the synthesis of various heterocyclic compounds. The reaction of related electron-rich olefins with proton-active compounds leads to the formation of 2-substituted benzimidazole or benzothiazole derivatives, highlighting its utility in complex chemical reactions (Küçükbay et al., 1997).

Antitumor and Antimalarial Activity of Gold(I) Complexes N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide-based ylideneamine functionalized heterocyclic ligands have been used in the preparation of gold(I) complexes. These complexes show enhanced antitumor and antimalarial activities, indicating the compound's potential in developing medicinal applications (Coetzee et al., 2011).

Corrosion Inhibition in Steel Derivatives of this compound have been synthesized to study their effect as corrosion inhibitors against steel in acidic environments. These inhibitors exhibit high efficiency and can be adsorbed onto surfaces via both physical and chemical means (Hu et al., 2016).

Synthesis of Diverse Heterocyclic Compounds This compound is integral in synthesizing a wide range of heterocyclic compounds with potential pharmacological applications. Studies have demonstrated its use in creating various derivatives, highlighting its versatility in organic synthesis and drug discovery (Velikorodov et al., 2011).

properties

IUPAC Name |

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11-8-9-14(13(3)10-11)17(21)19-18-20(4)16-12(2)6-5-7-15(16)22-18/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUBXBSVQFURQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide](/img/structure/B3019875.png)

![2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide](/img/structure/B3019876.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3019880.png)

![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3019881.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B3019884.png)

![3-Methyl-8-(4-methylpiperidin-1-yl)-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3019886.png)

![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)

![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)

![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)